An In-depth Technical Guide to 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: Synthesis, Characterization, and Biological Evaluation Framework
An In-depth Technical Guide to 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: Synthesis, Characterization, and Biological Evaluation Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited specific data on this particular molecule, this document outlines a generalized, robust framework for its synthesis, purification, and characterization based on established methodologies for 3,5-disubstituted-1,2,4-oxadiazoles. Furthermore, it presents a structured approach to the preliminary biological evaluation of this compound, reflecting the broad-spectrum activities often associated with the 1,2,4-oxadiazole scaffold. This guide is intended to equip researchers with the necessary protocols and conceptual frameworks to investigate this and similar molecules.
Chemical Structure and Properties
3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a distinct organic molecule featuring a central 1,2,4-oxadiazole ring. This five-membered heterocycle is substituted at the 3-position with a 3-nitrophenyl group and at the 5-position with a thiophen-2-yl group. The presence of the nitro group, a strong electron-withdrawing group, and the heteroaromatic thiophene ring are expected to significantly influence the molecule's physicochemical properties and biological activity.
Table 1: Physicochemical Properties of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
| Property | Value | Source |
| CAS Number | 218144-79-7 | [1][2] |
| Molecular Formula | C₁₂H₇N₃O₃S | [1][2] |
| Molecular Weight | 273.3 g/mol | [1][2] |
| Purity | Typically ≥98% | [1] |
| Storage | Room temperature | [1] |
Synthesis and Characterization
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented in chemical literature. A prevalent and reliable method involves the acylation of an amidoxime followed by cyclodehydration.[3][4][5] For the specific synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, the logical precursors would be 3-nitrobenzamidoxime and an activated form of thiophene-2-carboxylic acid, such as thiophene-2-carbonyl chloride.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on common synthetic routes for 1,2,4-oxadiazoles.[3][6]
Materials:
-
3-Nitrobenzamidoxime (1.0 eq)
-
Thiophene-2-carbonyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM, for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzamidoxime in pyridine at 0 °C under an inert atmosphere.
-
Slowly add thiophene-2-carbonyl chloride to the solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate.[3]
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[3]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and evaporate the solvent to yield 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 2: Analytical Characterization Data Template
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from the nitrophenyl and thiophene rings with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the oxadiazole, nitrophenyl, and thiophene rings. |
| FT-IR (cm⁻¹) | Characteristic peaks for C=N, N-O, and C-O stretching of the oxadiazole ring, as well as vibrations from the aromatic rings and the nitro group. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (273.3). |
| Melting Point (°C) | A sharp melting point range, indicating the purity of the compound. |
| Purity (HPLC) | A single major peak with an area percentage ≥98%. |
Framework for Biological Evaluation
Derivatives of 1,2,4-oxadiazole have been explored for a multitude of biological activities, including antimicrobial and anticancer properties.[7][8][9][10][11] A logical starting point for the investigation of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole would be to screen it against a panel of relevant cancer cell lines and microbial strains.
In Vitro Cytotoxicity Screening
Protocol:
-
Cell Lines: A panel of human cancer cell lines (e.g., from the NCI-60 panel) and a normal cell line (for selectivity assessment) should be used.
-
Assay: The Sulforhodamine B (SRB) or MTT assay can be employed to determine cell viability after treatment with the compound.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Fix the cells (for SRB) and stain with the appropriate dye.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.
Table 3: Template for In Vitro Cytotoxicity Data
| Cell Line | GI₅₀ (µM) |
| Cancer Cell Line 1 | |
| Cancer Cell Line 2 | |
| Cancer Cell Line 3 | |
| Normal Cell Line |
Antimicrobial Activity Screening
Protocol:
-
Microbial Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).
-
Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible microbial growth.
-
Table 4: Template for Antimicrobial Activity Data
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Candida albicans |
Visualized Workflows
Synthesis Workflow
Caption: Synthetic route for 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole.
Biological Evaluation Workflow
Caption: Workflow for the initial biological screening of the target compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijper.org [ijper.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
